molecular formula C18H21ClN2 B5732715 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine

1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine

Cat. No. B5732715
M. Wt: 300.8 g/mol
InChI Key: AWBXRMYVYSQWQM-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of various psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to several subtypes of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. Activation of these receptors results in the release of various neurotransmitters, including dopamine, norepinephrine, and gamma-aminobutyric acid (GABA), which are involved in the regulation of mood, anxiety, and cognitive function.
Biochemical and physiological effects:
The effects of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine on the biochemical and physiological systems in the body are complex and varied. It has been shown to increase the release of cortisol, a stress hormone, and to activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. It also induces changes in the activity of the sympathetic and parasympathetic nervous systems, which are involved in the regulation of heart rate, blood pressure, and respiration.

Advantages and Limitations for Lab Experiments

The use of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in lab experiments has several advantages, including its well-established pharmacological profile and its ability to induce anxiety and psychosis-like behaviors in animal models. However, it also has several limitations, including its potential for abuse and its complex effects on the biochemical and physiological systems in the body.

Future Directions

There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine that have improved efficacy and fewer side effects. Another area of interest is the investigation of the role of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in the regulation of stress responses and the HPA axis. Finally, there is a need for further research on the potential risks and benefits of using 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in clinical settings.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It acts as a serotonin receptor agonist and induces complex effects on the biochemical and physiological systems in the body. While it has several advantages as a research tool, it also has several limitations, including its potential for abuse and its complex effects on the body. Further research is needed to fully understand the potential risks and benefits of using 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in clinical settings.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with 4-methylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which leads to the formation of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

MCPP has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiogenic and hallucinogenic effects in animal models, which has led to its use as a research tool for studying the neurobiology of anxiety and psychosis.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBXRMYVYSQWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]-4-(4-methylphenyl)piperazine

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